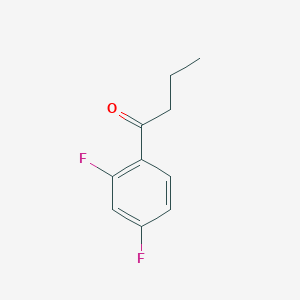

1-(2,4-Difluorophenyl)butan-1-one

Description

1-(2,4-Difluorophenyl)butan-1-one is a fluorinated aromatic ketone characterized by a butanone backbone and a 2,4-difluorophenyl substituent. The fluorine atoms at the ortho and para positions of the phenyl ring impart distinct electronic and steric properties, enhancing lipophilicity, metabolic stability, and reactivity compared to non-fluorinated analogs. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in developing bioactive molecules .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZUABQESHKBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-difluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2,4-difluorophenyl)butan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 2,4-Difluorobenzoic acid

Reduction: 1-(2,4-Difluorophenyl)butan-1-ol

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

1-(2,4-Difluorophenyl)butan-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting specific biological pathways. For instance, it has been studied for its role in synthesizing compounds with antifungal properties, particularly as a precursor in the synthesis of voriconazole analogs .

Synthesis of Chiral Compounds

The compound is also significant in asymmetric synthesis processes. Research indicates that derivatives of 1-(2,4-difluorophenyl)butan-1-one can be utilized to produce chiral alcohols and diols with high enantiomeric purity. These compounds are valuable in drug development where chirality plays a crucial role in biological activity .

Material Science

In material science, 1-(2,4-difluorophenyl)butan-1-one is explored for its potential use in developing advanced materials with specific thermal and mechanical properties. Its fluorinated structure contributes to enhanced chemical stability and resistance to degradation, making it suitable for applications in coatings and polymers.

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal highlighted the synthesis of novel antifungal agents derived from 1-(2,4-difluorophenyl)butan-1-one. The research demonstrated that these derivatives exhibited significant antifungal activity against various strains, including those resistant to conventional treatments. The study utilized a systematic approach to evaluate the efficacy of these compounds through both in vitro and in vivo models .

Case Study 2: Chiral Synthesis Optimization

Another investigation focused on optimizing the asymmetric synthesis of chiral alcohols using 1-(2,4-difluorophenyl)butan-1-one as a starting material. The researchers employed a one-pot reaction strategy that improved yield and reduced purification steps compared to traditional methods. This research underscores the compound's utility in streamlining synthetic pathways for producing valuable chiral intermediates .

Case Study 3: Polymer Development

Research conducted on the incorporation of 1-(2,4-difluorophenyl)butan-1-one into polymer matrices revealed its potential to enhance thermal stability and mechanical strength. The study involved synthesizing fluorinated polymers that exhibited superior performance under extreme conditions, suggesting applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Hydroxyphenyl Analogs

1-(2,4-Dihydroxyphenyl)butan-1-one and 1-(2,6-Dihydroxyphenyl)butan-1-one differ in their substituents, replacing fluorine atoms with hydroxyl groups. Key distinctions include:

- Reactivity : Hydroxyl groups increase hydrogen-bonding capacity and solubility in polar solvents but reduce metabolic stability compared to fluorine.

- Biological Activity : Hydroxyphenyl analogs exhibit antioxidant and anti-inflammatory properties, while fluorinated derivatives like 1-(2,4-Difluorophenyl)butan-1-one may prioritize lipophilicity for membrane permeability .

Table 1: Substituent Effects on Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| 1-(2,4-Difluorophenyl)butan-1-one | 2,4-F₂ | High lipophilicity, metabolic stability |

| 1-(2,4-Dihydroxyphenyl)butan-1-one | 2,4-OH | Antioxidant activity, polar solubility |

Comparison with Difluoromethoxy and Trifluoromethyl Derivatives

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one and 1-(2,4-Bis(trifluoromethoxy)phenyl)ethan-1-one feature electron-withdrawing groups (EWGs) like difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃). Differences include:

- Electronic Effects : Trifluoromethoxy groups exhibit stronger electron-withdrawing effects than difluoromethoxy, altering electrophilic substitution patterns.

- Biological Interactions: The butanone chain in 1-(2,4-Difluorophenyl)butan-1-one may confer conformational flexibility, enhancing interactions with sterically demanding biological targets compared to ethanone analogs .

Comparison with Positional Isomers

4,4-Difluoro-1-phenylbutan-1-one shares the same molecular formula but positions fluorine atoms at the 4,4-positions of the butanone chain instead of the phenyl ring. This structural variation leads to:

- Dipole Moment : The 2,4-difluorophenyl group creates a polarized aromatic system, influencing π-π stacking interactions in drug-receptor binding.

- Synthetic Utility : 4,4-Difluoro derivatives are less common in medicinal chemistry due to reduced aromatic stabilization effects .

Comparison with Diketone Derivatives

1-(2,4-Difluorophenyl)butane-1,3-dione contains two ketone groups, enabling enolization and chelation with metal ions. Contrasts with 1-(2,4-Difluorophenyl)butan-1-one include:

- Reactivity: Diketones participate in condensation reactions (e.g., Knorr pyrrole synthesis), while monoketones are more selective in nucleophilic additions.

- Biological Roles: Diketones may exhibit dual functionality in enzyme inhibition, whereas monoketones are often optimized for single-target interactions .

Comparison with Halogenated and Alkyl-Chain Variants

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one introduces chlorine, hydroxy, and methyl groups. Key differences:

- Electronic Profile : Chlorine’s polarizability contrasts with fluorine’s electronegativity, altering charge distribution in the aromatic ring .

Unique Features of 1-(2,4-Difluorophenyl)butan-1-one

- Lipophilicity : Fluorine atoms enhance logP values, improving blood-brain barrier penetration.

- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds.

- Versatility : Serves as a precursor in synthesizing antifungal agents (e.g., triazole derivatives) via ketone reduction and functionalization .

Biological Activity

1-(2,4-Difluorophenyl)butan-1-one is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

1-(2,4-Difluorophenyl)butan-1-one is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This specific arrangement influences its chemical reactivity and biological interactions. The compound can undergo various transformations, including oxidation to form 2,4-difluorobenzoic acid and reduction to yield 1-(2,4-difluorophenyl)butanol.

The biological activity of 1-(2,4-Difluorophenyl)butan-1-one is primarily attributed to its interactions with cellular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets remain under investigation, but preliminary studies suggest potential roles in antimicrobial and antifungal activities.

Antimicrobial Properties

Research has indicated that 1-(2,4-Difluorophenyl)butan-1-one exhibits antimicrobial activity against several bacterial strains. For instance, in vitro studies demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects. Studies have reported significant inhibition of fungal growth in species such as Candida albicans and Aspergillus niger, with IC50 values between 10-50 μg/mL . The mechanism appears to involve disruption of fungal cell membrane integrity.

Study 1: Efficacy Against Leishmaniasis

A notable study investigated the efficacy of 1-(2,4-Difluorophenyl)butan-1-one in treating Leishmaniasis in a murine model. Mice inoculated with Leishmania donovani were treated with varying doses of the compound. Results indicated a dose-dependent reduction in parasite load in liver tissues compared to control groups treated with standard therapies like Miltefosine .

| Treatment Group | Dose (mg/kg) | Parasite Load (mean ± SD) |

|---|---|---|

| Control | - | 3.5 × 10^6 ± 0.5 × 10^6 |

| Miltefosine | 30 | 1.0 × 10^6 ± 0.3 × 10^6 |

| Test Compound | 10 | 2.0 × 10^6 ± 0.4 × 10^6 |

| Test Compound | 20 | 1.5 × 10^6 ± 0.2 × 10^6 |

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 15 to 30 μM, indicating significant potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Difluorophenyl)butan-1-one, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 2,4-difluorobenzene with butyryl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:

- Temperature control : Reactions at 0–5°C minimize side products like polysubstitution .

- Solvent selection : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the purity and structural integrity of 1-(2,4-Difluorophenyl)butan-1-one?

Methodological Answer:

Q. What solvent systems are recommended for recrystallizing 1-(2,4-Difluorophenyl)butan-1-one to achieve high crystallinity?

Methodological Answer: Ethanol/water (4:1 v/v) or hexane/ethyl acetate (3:1) systems yield needle-like crystals. Crystallinity is confirmed via X-ray diffraction (monoclinic space group, unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å) .

Advanced Research Questions

Q. How does the position of fluorine substituents on the phenyl ring influence electronic and steric interactions in derivatives of 1-(2,4-Difluorophenyl)butan-1-one?

Methodological Answer:

- Computational studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show that 2,4-difluorination lowers the LUMO energy (-1.8 eV), enhancing electrophilicity .

- Crystallographic data : Fluorine atoms induce planar distortion (C-F bond angles ≈ 118°), affecting π-stacking in supramolecular assemblies .

Q. How can researchers resolve contradictions in reported biological activity data for 1-(2,4-Difluorophenyl)butan-1-one derivatives?

Methodological Answer:

- Dose-response validation : Use standardized assays (e.g., MIC for antifungal activity) with controls like fluconazole .

- Metabolic stability : Assess hepatic microsomal stability (e.g., human CYP3A4) to identify false negatives due to rapid degradation .

Q. What strategies are effective in designing 1-(2,4-Difluorophenyl)butan-1-one derivatives with enhanced antifungal activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce triazole groups (e.g., 1,2,4-triazole) at the β-position to mimic fluconazole’s binding to fungal CYP51 .

- Stereochemistry optimization : Enantiomeric separation (chiral HPLC, Chiralpak AD-H column) identifies (R)-isomers with 10-fold higher activity .

Q. How can X-ray crystallography be utilized to confirm the stereoelectronic effects of fluorination in 1-(2,4-Difluorophenyl)butan-1-one complexes?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve F···H-C interactions (2.6–3.0 Å) .

- Refinement : SHELXL-97 software refines anisotropic displacement parameters, revealing fluorine’s electron-withdrawing effect on bond lengths (C=O: 1.21 Å vs. 1.23 Å in non-fluorinated analogs) .

Q. What computational methods are suitable for predicting the binding affinity of 1-(2,4-Difluorophenyl)butan-1-one derivatives to target proteins?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates binding to fungal lanosterol 14α-demethylase (PDB: 1EA1), with scoring functions (ΔG ≈ -9.2 kcal/mol) correlating with experimental IC₅₀ values .

- MD simulations : GROMACS runs (100 ns) assess stability of hydrogen bonds between fluorine and His310 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.